4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The preparation of derivatives related to the compound involves synthesizing 4-ethyl-2,3-dioxopiperazine-1-carboxamido derivatives with high yields and purity, highlighting the compound's potential as a precursor for further chemical modifications (Li Yan-wei, 2006); (Wenlong Wei et al., 2008). These methods offer advantages in terms of reaction conditions, suggesting versatility in the compound's use for synthesizing various chemical entities.
Potential Biological Activities
- Research into the synthesis and characterization of thiophene-based compounds, including derivatives of the specified compound, indicates their potential in antimicrobial and antifungal applications, as well as in the development of molecules with possible anti-inflammatory, analgesic, and antineoplastic properties (YN Spoorthy et al., 2021); (F. Karcı, 2012); (A. Altundas et al., 2010). These findings demonstrate the compound's utility in creating molecules with varied biological activities, thereby contributing to pharmaceutical and medicinal chemistry research.
Advanced Material Applications
- The compound's derivatives are also being explored for their potential in creating advanced materials, such as hydrophobic hole-transporting materials (HTMs) for perovskite solar cells. The incorporation of thiophene cores and alkyl chains in HTMs has shown to improve the efficiency and stability of perovskite solar cells, indicating the compound's relevance in the development of new materials for energy applications (Peiyang Su et al., 2016).
Mechanism of Action
Target of Action
The compound “4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide” is a complex molecule that likely interacts with multiple targetsFor instance, thiophene-based analogs are known to interact with a variety of biological targets and exhibit properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation and cancer .
Result of Action
Given the known biological activities of similar thiophene-based compounds, it may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Properties
IUPAC Name |
4-ethyl-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-19-7-8-20(15(22)14(19)21)16(23)18-11-17(24,12-5-3-9-25-12)13-6-4-10-26-13/h3-6,9-10,24H,2,7-8,11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNGYZHYVCHSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.